molecular formula C26H26N2O6 B12458034 N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No.: B12458034
M. Wt: 462.5 g/mol
InChI Key: SMVOXEOTWUBRAU-UHFFFAOYSA-N
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Description

N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a methoxyphenyl group, a hexahydro-2H-3,5-methanocyclopenta[b]furan ring, and a carboxamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:

  • Formation of the hexahydro-2H-3,5-methanocyclopenta[b]furan ring through cyclization reactions.
  • Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
  • Coupling of the intermediate with the carboxamide group using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: It may have biological activity and could be studied for its effects on cellular processes or as a potential drug candidate.

    Medicine: The compound could be investigated for its therapeutic potential in treating diseases or as a diagnostic tool.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression to achieve its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide include other carboxamides, methoxyphenyl derivatives, and cyclopenta[b]furan compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

N-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methyl]-N-(4-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C26H26N2O6/c1-33-16-6-4-15(5-7-16)27(23(29)21-14-9-17-18(10-14)34-26(32)22(17)21)11-28-24(30)19-12-2-3-13(8-12)20(19)25(28)31/h2-7,12-14,17-22H,8-11H2,1H3

InChI Key

SMVOXEOTWUBRAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CN2C(=O)C3C4CC(C3C2=O)C=C4)C(=O)C5C6CC7C5C(=O)OC7C6

Origin of Product

United States

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